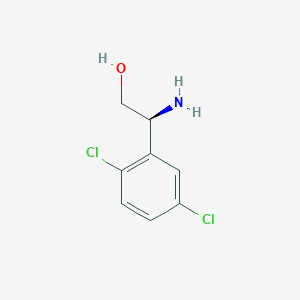

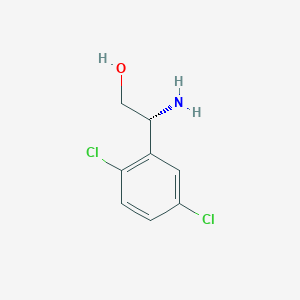

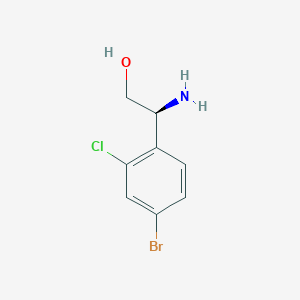

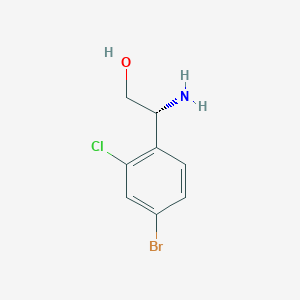

(R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research

Mechanism of Action

Target of Action

It is suggested that the compound may have potential antidepressant properties . Antidepressants typically target neurotransmitter systems in the brain, particularly the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential antidepressant properties, it may interact with neurotransmitter systems in the brain, possibly influencing the reuptake or release of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Biochemical Pathways

As a potential antidepressant, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters in the brain .

Result of Action

If it acts as an antidepressant, it may help alleviate symptoms of depression by modulating neurotransmitter systems in the brain .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol may change over time . This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol may be involved in various metabolic pathways . It could interact with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of ®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol within cells and tissues is a complex process . It may involve transporters or binding proteins, and could also affect the compound’s localization or accumulation .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Disclaimer: The information provided in this article is based on current knowledge and research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2-chlorobenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a chiral amine source. Common reagents include sodium triacetoxyborohydride or sodium cyanoborohydride.

Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the alpha position. This step often involves the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using hydrogenation catalysts like palladium on carbon.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Palladium on carbon, hydrogen gas

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of a fully hydrogenated phenyl ring

Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- ®-2-Amino-2-(4-fluorophenyl)ethanol

- ®-2-Amino-2-(4-chlorophenyl)ethanol

- ®-2-Amino-2-(4-iodophenyl)ethanol

Uniqueness

®-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

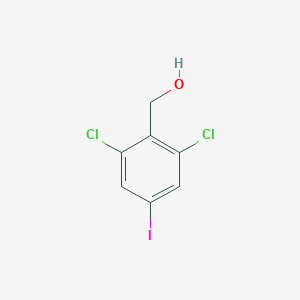

IUPAC Name |

(2R)-2-amino-2-(4-bromo-2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVRBZJGTWJDRC-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol](/img/structure/B6335396.png)

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)